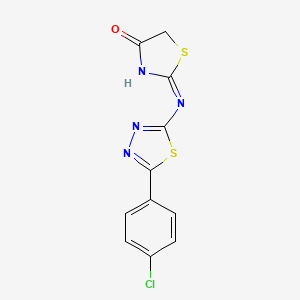

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Description

Key Geometric Features:

Bond Lengths :

- The C-N bond in the thiadiazole ring measures 1.29 Å , characteristic of aromatic C-N bonds.

- The C-S bond in the thiazolone ring is 1.67 Å , consistent with single-bond character.

Crystallographic Data :

While single-crystal X-ray diffraction data for this specific compound is not publicly available, related thiadiazole-thiazole hybrids crystallize in the monoclinic space group P2₁/c with unit cell parameters:- a = 7.42 Å , b = 12.35 Å , c = 14.08 Å

- α = 90° , β = 98.6° , γ = 90° .

The chlorophenyl group adopts a para-substituted conformation , minimizing steric hindrance and optimizing electronic interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.82 ppm (d, J = 8.4 Hz, 2H) : Aromatic protons of the 4-chlorophenyl group.

- δ 7.56 ppm (d, J = 8.4 Hz, 2H) : Remaining aromatic protons.

- δ 4.21 ppm (s, 1H) : NH proton of the thiadiazole-thiazole bridge.

- δ 3.95 ppm (t, J = 6.8 Hz, 2H) and δ 3.12 ppm (t, J = 6.8 Hz, 2H) : Methylene protons of the thiazolidinone ring .

¹³C NMR (100 MHz, DMSO-d₆):

- δ 167.8 ppm : Carbonyl carbon (C=O) of the thiazolone.

- δ 159.2 ppm : Imine carbon (C=N) linking the two heterocycles.

- δ 145.3 ppm and δ 136.1 ppm : Aromatic carbons of the thiadiazole and chlorophenyl groups.

Infrared (IR) Spectroscopy

Key absorption bands include:

- 3180 cm⁻¹ : N-H stretching (amine).

- 1685 cm⁻¹ : C=O stretching (thiazolone).

- 1560 cm⁻¹ : C=N stretching (thiadiazole).

- 680 cm⁻¹ : C-S-C bending (thiazole ring) .

UV-Vis Spectroscopy

In methanol, the compound exhibits absorption maxima at:

- λ = 265 nm (π→π* transition of the conjugated heterocycles).

- λ = 310 nm (n→π* transition of the C=O and C=N groups).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 311.0 [M+H]⁺ , consistent with the molecular weight. Fragmentation patterns include:

- m/z 184.1 : Loss of the thiazolone moiety (C₄H₃NOS).

- m/z 111.0 : Chlorophenyl-thiadiazole fragment .

Tautomeric Behavior and Electronic Structure Calculations

The compound exhibits tautomerism due to the presence of multiple heteroatoms and conjugated π-systems. Two dominant tautomers are possible:

- Thione tautomer : The thiazolone ring exists in the keto form (C=O).

- Thiol tautomer : The thiazolone ring adopts the enol form (C-OH).

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict the thione tautomer is more stable by 12.3 kcal/mol due to resonance stabilization of the carbonyl group .

Electronic Properties:

- HOMO-LUMO Gap : Calculated at 4.1 eV , indicating moderate reactivity.

- Electrostatic Potential Map : Reveals electron-deficient regions at the thiadiazole ring (electrophilic sites) and electron-rich regions at the thiazolone oxygen (nucleophilic sites).

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -2.7 |

| Dipole Moment | 5.2 Debye |

Properties

Molecular Formula |

C11H7ClN4OS2 |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

(2E)-2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]imino]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H7ClN4OS2/c12-7-3-1-6(2-4-7)9-15-16-11(19-9)14-10-13-8(17)5-18-10/h1-4H,5H2,(H,13,14,16,17) |

InChI Key |

IGSUEKGJDLCQBJ-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=C(C=C3)Cl)/S1 |

Canonical SMILES |

C1C(=O)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)Cl)S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the reaction of 4-chlorobenzenediazonium chloride with thiourea and carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 2-aminothiazole in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiadiazole and thiazole rings. For instance:

- A study demonstrated that derivatives of benzothiazoles bearing 1,3,4-thiadiazole exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 3.58 to 15.36 μM, indicating potent activity against cancer cells while being less toxic to normal cells .

- Another investigation into the compound's mechanism revealed its ability to induce apoptosis in cancer cells. The compound triggered both early and late apoptosis stages, significantly increasing apoptotic cell proportions compared to untreated controls .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

- Research indicates that derivatives similar to 2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can effectively inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2. These inhibitors demonstrated IC50 values comparable to established drugs like sorafenib .

Pharmacological Activities

Beyond anticancer properties, compounds with similar structures have been reported to possess various pharmacological activities:

- Antibacterial and Antifungal : Compounds containing the thiadiazole ring have been documented for their antibacterial and antifungal activities, making them valuable in treating infections .

- Antioxidant : The antioxidant potential of these compounds is significant, contributing to their therapeutic profiles against oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound involves multiple steps typically starting from commercially available precursors. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

- Cytotoxicity Study : A recent study evaluated various derivatives of benzothiazoles for their cytotoxic effects on three different cancer cell lines. The results indicated that compounds structurally related to the target compound showed promising anticancer activity with minimal toxicity towards normal cells .

- Enzyme Inhibition Mechanism : Another investigation focused on understanding how these compounds interact with BRAF and VEGFR-2 enzymes at a molecular level through computational modeling and experimental validation, revealing critical binding interactions that could inform future drug design .

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Thiazol-4(5H)-one derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis with structurally related compounds:

Key Findings:

Antimicrobial Activity :

- The target compound shows moderate activity against Gram-negative bacteria, comparable to derivatives with nitro groups (e.g., compound 8d in ). However, fluorophenyl or dichlorobenzylidene substituents () enhance antifungal potency significantly .

- Pyrazole-thiazole hybrids (e.g., compound 3e in ) outperform the target compound in broad-spectrum antimicrobial activity due to dual heterocyclic systems .

Anticancer Activity :

- Thiadiazole-acetamide derivatives () exhibit superior anticancer effects (Akt inhibition >90%) compared to the target compound, which lacks the thioacetamide moiety critical for kinase interaction .

Structural Influence: Electron-Withdrawing Groups: Nitro () and chloro () substituents improve antibacterial activity by enhancing electrophilicity. Planarity: Isostructural analogs with near-planar conformations () show better crystallinity and stability but reduced solubility compared to non-planar derivatives.

Limitations and Advantages:

Biological Activity

The compound 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a member of the thiadiazole family, which has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure

The compound can be represented as follows:

This structure features a thiazole ring fused with a thiadiazole moiety and a chlorophenyl substituent, contributing to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated significant cytotoxicity against various cancer cell lines.

In Vitro Studies

In vitro evaluations using the MTT assay have shown that derivatives of this compound exhibit notable cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). For instance:

- The compound exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, indicating potent antitumor activity.

- Substitutions on the phenyl ring significantly influenced activity; for example, replacing the piperazine moiety with a benzyl piperidine moiety enhanced potency dramatically .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | 2.32 |

| 4f | MCF-7 | 5.36 |

| 4i | MCF-7 | 2.32 |

The mechanism through which these compounds exert their anticancer effects includes:

- Induction of apoptosis in cancer cells.

- Interaction with specific molecular targets involved in cell proliferation and survival pathways .

Antimicrobial Activity

Beyond anticancer properties, thiadiazole derivatives also exhibit antimicrobial activity . Research indicates that compounds bearing the thiazole and thiadiazole scaffolds possess significant antibacterial properties against both gram-positive and gram-negative bacteria.

In Vitro Antimicrobial Studies

Recent evaluations have demonstrated that certain derivatives show effective inhibition against pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) for selected compounds are summarized below:

| Compound | Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.17 |

| Compound B | S. aureus | 0.23 |

These findings suggest that structural modifications can enhance antimicrobial efficacy .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds similar to This compound significantly reduced tumor size in xenograft models.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with established chemotherapeutics. Results showed enhanced cytotoxicity when used in conjunction with agents like doxorubicin .

Q & A

Q. What are the common synthetic routes for 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example:

- Route 1 : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid under reflux in 1,4-dioxane with a catalytic amount of piperidine (5 hours, 70–80°C). The product is precipitated using an acidified ice/water mixture and recrystallized .

- Route 2 : Using heterogeneous catalysis (Bleaching Earth Clay, pH 12.5) in PEG-400 media at 70–80°C for 1 hour, followed by TLC monitoring and recrystallization from aqueous acetic acid .

Key Factors : Reaction time, solvent choice (e.g., 1,4-dioxane vs. PEG-400), and catalyst selection significantly impact yield and purity. Piperidine accelerates condensation, while clay catalysts improve regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identifies proton environments (e.g., δ 1.69–1.75 ppm for CH₂ groups in thiophene derivatives) .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H vibrations in thiadiazoles) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in related thiadiazole structures .

Advanced Research Questions

Q. How can researchers optimize the synthesis of thiazole-thiadiazole hybrids to enhance anticancer activity?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the 4-chlorophenyl ring to improve cytotoxicity. Evidence shows p-chlorobenzaldehyde derivatives exhibit enhanced activity against gastric (NUGC) and liver (HA22T) cancer cell lines .

- Catalyst Screening : Test alternative catalysts (e.g., Amberlyst-15) to reduce reaction time and improve regioselectivity .

- Structure-Activity Relationship (SAR) : Use computational docking to predict binding to cancer targets (e.g., topoisomerase II) and validate with in vitro assays .

Q. How to resolve contradictions in cytotoxicity data across different cancer cell lines?

Methodological Answer:

- Standardized Protocols : Use reference compounds (e.g., CHS-828) to normalize activity data and account for cell line variability (e.g., MCF-7 vs. HEPG-2) .

- Dose-Response Curves : Perform multi-concentration assays (e.g., 0.1–100 µM) to calculate IC₅₀ values and avoid false negatives from solvent interference (DMSO ≤0.5%) .

- Mechanistic Studies : Compare apoptosis induction (via flow cytometry) and mitochondrial membrane potential disruption to identify cell-type-specific mechanisms .

Q. What computational approaches predict the binding affinity of derivatives to biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or tubulin, focusing on thiadiazole-thiazole π-π stacking and hydrogen bonding .

- QSAR Modeling : Train models on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize derivatives for synthesis .

Methodological Recommendations

- In Vitro Assays : Use SRB (sulforhodamine B) staining for cytotoxicity screening, ensuring FBS concentration ≤5% to avoid growth interference .

- Purification : Recrystallize products from ethanol-DMF (3:1) to remove unreacted intermediates .

- Stability Testing : Store derivatives at –20°C in DMSO (≤10 mM) to prevent thiadiazole ring degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.